

DDD100097 pharmacokinetic and pharmacodynamic studies

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Compound of Interest

Compound Name: **DDD100097**

Cat. No.: **B12367229**

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Application Notes and Protocols: DDD100097

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **DDD100097**, a potent inhibitor of *Trypanosoma brucei* N-myristoyltransferase (TbNMT). The following protocols are intended to guide researchers in the preclinical evaluation of this and similar compounds for the treatment of Human African Trypanosomiasis (HAT).

Pharmacodynamic Profile

DDD100097 is a lead compound developed from a pyrazole sulfonamide series, optimized for improved central nervous system (CNS) penetration to target stage 2 HAT. Its primary mechanism of action is the inhibition of TbNMT, an enzyme essential for the viability of *Trypanosoma brucei*.

In Vitro Activity

The trypanocidal activity of **DDD100097** was assessed against *T. b. brucei* strain S427.

Compound	TbNMT IC ₅₀ (nM)	<i>T. b. brucei</i> EC ₅₀ (nM)
DDD100097	2.1	1.8

Pharmacokinetic Profile

Pharmacokinetic studies of **DDD100097** were conducted in female BALB/c mice to determine its oral bioavailability and CNS penetration.

Oral Pharmacokinetics in Mice (10 mg/kg)

Compound	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)	Brain:Blood Ratio
DDD100097	289	2	1083	2.3	0.8

In Vivo Efficacy

DDD100097 was evaluated in a stage 2 (CNS) mouse model of HAT, which is crucial for assessing the potential of a compound to treat the neurological stage of the disease.[1][2]

Stage 2 HAT Mouse Model Efficacy

Compound	Dose (mg/kg, b.i.d., p.o.)	Duration (days)	Outcome
DDD100097	100	5	Partial Efficacy (1 of 5 mice showed toxicity)

The partial efficacy in the stage 2 model, despite good CNS penetration, suggests that the therapeutic window for **DDD100097** may be narrow, with toxicity being a limiting factor at the required therapeutic doses.[2]

Experimental Protocols

Protocol 1: In Vitro Trypanocidal Activity Assay

This protocol outlines the determination of the 50% effective concentration (EC50) of a test compound against *Trypanosoma brucei*.

1. Materials:

- *Trypanosoma brucei brucei* (e.g., S427 strain)

- HMI-9 medium supplemented with 10% fetal bovine serum
- Test compound (**DDD100097**) dissolved in DMSO
- Resazurin sodium salt solution (e.g., AlamarBlue)
- 96-well microtiter plates
- Humidified incubator (37°C, 5% CO2)
- Fluorescence plate reader

2. Method:

- Maintain *T. b. brucei* bloodstream forms in culture at a density of 2×10^5 to 2×10^6 cells/mL in HMI-9 medium.
- Prepare a serial dilution of the test compound in HMI-9 medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.
- Adjust the parasite density to 2×10^5 cells/mL in fresh medium.
- Add 100 μ L of the parasite suspension to each well of the 96-well plate containing the serially diluted compound. Include wells with parasites only (positive control) and medium only (negative control).
- Incubate the plate for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.
- Add 10 μ L of Resazurin solution to each well and incubate for an additional 24 hours.
- Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- Calculate the EC50 value by plotting the percentage inhibition of parasite growth against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mouse Pharmacokinetic Study

This protocol describes the procedure for evaluating the pharmacokinetic properties of a test compound in mice following oral administration.

1. Animals:

- Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

- Test compound (**DDD100097**) formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
- Oral gavage needles.
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
- Anesthetic.
- Homogenizer for brain tissue.
- LC-MS/MS system for bioanalysis.

3. Method:

- Fast mice overnight prior to dosing.
- Administer a single oral dose of the test compound (e.g., 10 mg/kg) by oral gavage.
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, collect blood samples from a cohort of mice (typically 3 mice per time point) via cardiac puncture under anesthesia.
- Centrifuge the blood samples to separate plasma.
- Following blood collection, perfuse the mice with saline and harvest the brains.
- Homogenize the brain tissue in a suitable buffer.
- Store plasma and brain homogenate samples at -80°C until analysis.

- Extract the compound from plasma and brain homogenate samples using a suitable method (e.g., protein precipitation with acetonitrile).
- Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The brain:blood ratio is calculated from the AUC values for the brain and blood.

Protocol 3: Stage 2 HAT In Vivo Efficacy Model

This protocol details the evaluation of a test compound's efficacy in a mouse model of late-stage Human African Trypanosomiasis.

1. Animals:

- Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

2. Materials:

- Trypanosoma brucei brucei GVR35 strain (a CNS-infecting strain).
- Test compound (**DDD100097**) formulated for oral administration.
- Microscope and slides for parasite counting.
- Animal monitoring supplies.

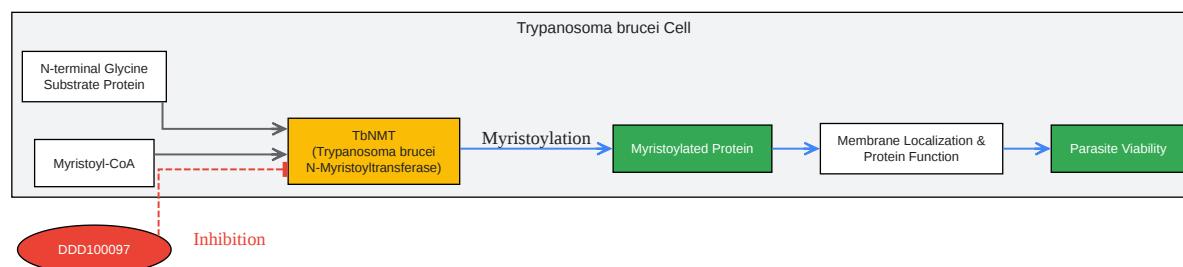
3. Method:

- Infect mice with approximately 1×10^4 T. b. brucei GVR35 parasites via intraperitoneal injection.
- Monitor the development of parasitemia by examining tail blood smears daily.
- Once a stable CNS infection is established (typically around day 21 post-infection, confirmed by the presence of parasites in the cerebrospinal fluid or brain tissue of satellite animals), initiate treatment.

- Administer the test compound orally (e.g., 100 mg/kg, twice daily) for a specified duration (e.g., 5 days).
- Include a vehicle-treated control group.
- Monitor the mice for signs of toxicity and changes in parasitemia throughout the treatment period and for a follow-up period (e.g., up to 180 days) to check for relapse.
- A cure is typically defined as the absence of detectable parasites in the blood for the duration of the follow-up period.

Visualizations

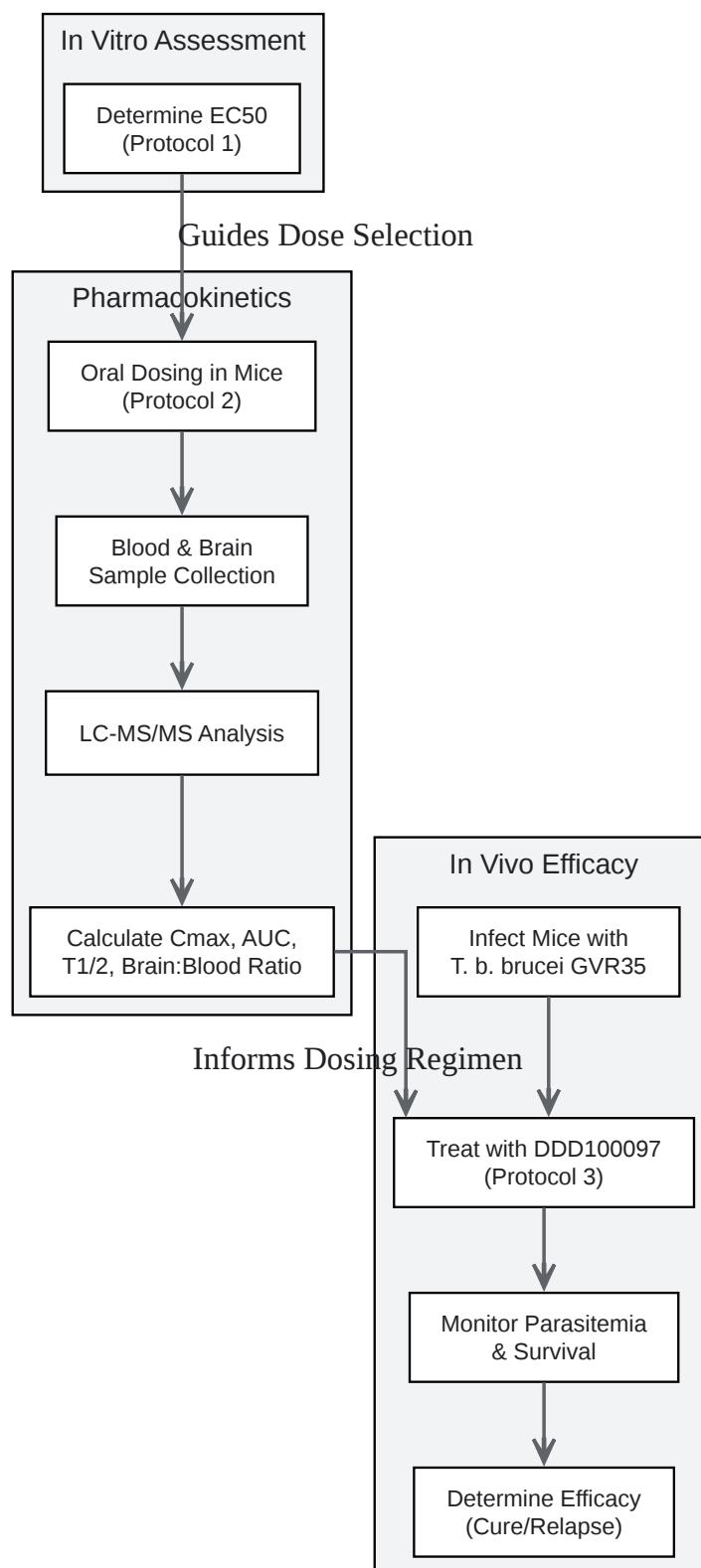
Signaling Pathway: Inhibition of Protein N-Myristoylation in *Trypanosoma brucei*



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Caption: Mechanism of action of **DDD100097** in *Trypanosoma brucei*.

Experimental Workflow: Pharmacokinetic and Efficacy Testing

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Caption: Preclinical evaluation workflow for **DDD100097**.

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References

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